![molecular formula C10H10ClN3 B1357329 C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine CAS No. 1020052-19-0](/img/structure/B1357329.png)

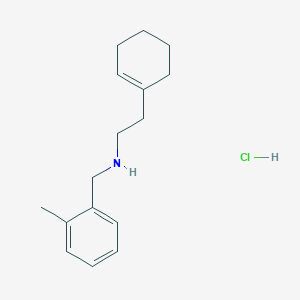

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, also known as 4-chloro-N-methyl-N-phenylpyrazole-3-carboxamide, is an organic compound that is widely used in scientific research. It is an amine derivative and is classified as an arylpyrazole. This compound has been used in a variety of research applications, including the study of various biochemical and physiological effects, as well as in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Derivative Formation

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine and its derivatives have significant implications in the synthesis of biologically active compounds. Liu et al. (2017) demonstrated the synthesis of 3-phenyl-1H-pyrazole derivatives, which are vital intermediates in creating a range of biologically active compounds, particularly in cancer treatment. They optimized the synthetic method, achieving an 80% yield over two steps, highlighting the compound's role in industrial production (Liu, Xu, & Xiong, 2017).

Pharmaceutical Applications

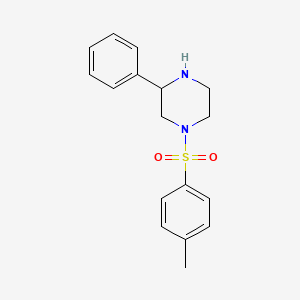

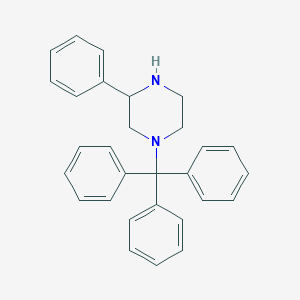

In pharmaceutical research, pyrazole compounds, including derivatives of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, have been explored for various therapeutic applications. Hsu et al. (2009) discovered that (1,3-Diphenyl-1H-pyrazol-4-yl)-methylamine analogues act as inhibitors of Dipeptidyl Peptidases, showing potential for anti-hyperglycemic effects (Hsu et al., 2009).

Antimicrobial Properties

Rai et al. (2009) synthesized a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrating significant antibacterial activity against various bacterial strains, indicating the compound's potential in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Structural and Conformational Studies

Trilleras et al. (2014) conducted a study on hydrogen-bonded chains in derivatives of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, contributing to our understanding of molecular interactions and structural properties of these compounds (Trilleras, Utria, Cobo, & Glidewell, 2014).

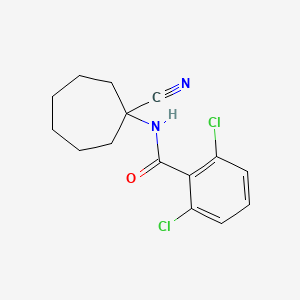

Cancer Research

B'Bhatt and Sharma (2017) synthesized a series of novel compounds from 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, which were evaluated for antibacterial activity. This research contributes to the ongoing exploration of pyrazole derivatives in cancer therapy (B'Bhatt & Sharma, 2017).

properties

IUPAC Name |

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZOCOJYLREAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587996 |

Source

|

| Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine | |

CAS RN |

1020052-19-0 |

Source

|

| Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)